Product packaging for 3-Chloro-7-methyl-1,6-naphthyridine(Cat. No.:CAS No. 2250241-77-9)

3-Chloro-7-methyl-1,6-naphthyridine

Cat. No.: B2433629
CAS No.: 2250241-77-9
M. Wt: 178.62
InChI Key: PYELDCCCXQEHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9) is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . This naphthyridine derivative is classified as a nitrogen-containing heterocyclic building block, making it a valuable intermediate in medicinal chemistry and organic synthesis . The 1,6-naphthyridine scaffold is a subject of significant research interest due to its presence in compounds with a wide range of biological activities . While specific biological data for this exact compound is limited, naphthyridine cores, in general, are investigated as potential scaffolds for developing antitumor agents , monoamine oxidase (MAO) inhibitors for neurological disorders , and antimicrobial agents . The chloro and methyl substituents on the naphthyridine ring offer reactive sites for further chemical modifications, such as cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery programs . Researchers value this compound primarily as a versatile synthetic intermediate for constructing more complex, functionalized molecules for pharmaceutical research and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B2433629 3-Chloro-7-methyl-1,6-naphthyridine CAS No. 2250241-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-methyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-9-7(4-11-6)3-8(10)5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYELDCCCXQEHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C=C2C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 7 Methyl 1,6 Naphthyridine

Established Synthetic Pathways for 1,6-Naphthyridine (B1220473) Core Construction

The assembly of the fundamental 1,6-naphthyridine ring system can be achieved through a variety of synthetic routes, ranging from classical multi-step sequences to more modern and efficient one-pot strategies.

Multi-Step Synthesis Approaches (e.g., Cyclization, Condensation Reactions)

Traditional methods for constructing the 1,6-naphthyridine core often involve multi-step sequences that rely on well-established cyclization and condensation reactions. The Skraup reaction and the Friedländer annulation are two prominent examples of such approaches.

The Skraup reaction , a classic method for quinoline (B57606) synthesis, can be adapted for 1,6-naphthyridines. This typically involves the reaction of a 4-aminopyridine (B3432731) derivative with glycerol, sulfuric acid, and an oxidizing agent. acs.orgrsc.org While historically considered challenging for 4-aminopyridine, modifications have enabled the synthesis of the parent 1,6-naphthyridine in reasonable yields. rsc.org A potential pathway to a substituted analog could involve starting with a pre-functionalized aminopyridine.

The Friedländer annulation offers another versatile route, involving the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govacs.org This reaction, which can be catalyzed by acids or bases, allows for the formation of the second pyridine (B92270) ring. The choice of the methylene-containing reactant directly influences the substitution pattern on the newly formed ring.

A further multi-step approach involves the synthesis of 7-methyl-1,6-naphthyridine (B11923490) from its 5-hydroxy derivative, proceeding through intermediate chloro and hydrazino compounds. epa.gov This highlights a strategy where the core is first constructed and then functionalized.

Multi-Step Synthesis Approaches Starting Materials Key Reactions Ref.
Skraup Reaction4-Aminopyridine derivatives, GlycerolCyclization, Dehydration, Oxidation acs.orgrsc.org
Friedländer Annulation2-Aminopyridine-3-carbaldehydes/ketones, α-Methylene compoundsCondensation, Cyclization wikipedia.orgnih.gov
Functional Group Interconversion5-Hydroxy-7-methyl-1,6-naphthyridineChlorination, Hydrazinolysis, Dehydrazination epa.gov

One-Pot and Cascade Annulation Strategies

Cascade reactions can be initiated by various processes, including radical-triggered cyclizations of enynes or intermolecular cascade annulations. nih.gov For instance, a one-pot cascade reaction involving aromatic aldehydes and a malononitrile (B47326) dimer in ethanol (B145695) has been used to synthesize highly substituted tetrahydro-1,6-naphthyridine derivatives. researchgate.netresearchgate.net Such strategies can rapidly build molecular complexity and could be adapted to introduce the desired substituents through careful selection of the initial building blocks.

One-Pot and Cascade Strategies Key Features Example Reaction Types Ref.
One-Pot SynthesisMultiple transformations in a single flaskSequential condensation reactions rsc.org
Cascade AnnulationA series of intramolecular/intermolecular ring-forming reactionsRadical-triggered cyclization, Michael addition-cyclization researchgate.netnih.govresearchgate.net

Utilization of Preformed Pyridine and Pyridone Rings

Building the 1,6-naphthyridine scaffold can also commence from readily available, pre-functionalized pyridine or pyridone rings. nih.gov This approach offers a convergent and often highly regioselective pathway to the target structure.

For example, a 4-chloropyridine (B1293800) derivative can be reacted with an amine and subsequently condensed with a suitable partner to construct the second ring. nih.gov Similarly, a preformed N-substituted or unsubstituted 4-aminopyridine bearing a functional group at the C3 position can undergo condensation to form the 1,6-naphthyridin-2(1H)-one system. nih.gov Pyridone precursors are also valuable starting points, undergoing reactions such as condensation with various reagents to afford the fused bicyclic system. nih.gov

Preformed Ring Approaches Starting Ring General Transformation Ref.
From Preformed Pyridines4-Chloropyridines, 4-AminopyridinesAnnulation of the second pyridine ring nih.gov
From Preformed PyridonesSubstituted Pyrid-2-onesCondensation and cyclization nih.gov

Regioselective Introduction of Chloro and Methyl Substituents

Halogenation Strategies for the 3-Position

The introduction of a chlorine atom at the 3-position of the 1,6-naphthyridine ring is a crucial step. Direct chlorination of the parent 1,6-naphthyridine can be challenging due to the potential for reaction at multiple positions. A more controlled approach often involves the use of a pre-functionalized precursor.

One common strategy is the conversion of a hydroxyl or oxo group at the desired position to a chloro group. For instance, a 1,6-naphthyridin-3(4H)-one could be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride to yield the 3-chloro-1,6-naphthyridine. This type of transformation is well-documented for other naphthyridine isomers. chemicalbook.com Another approach involves the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamides, which can yield 2-chloro-1,8-naphthyridine-3-carbaldehydes, suggesting that similar cyclization-chlorination strategies could be devised for the 1,6-isomer. tsijournals.com The synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] tandfonline.comnaphthyridines through the Niementowski reaction using phosphorus oxychloride also demonstrates the feasibility of incorporating a chloro group during the cyclization step. nih.gov

Methylation Approaches for the 7-Position (e.g., α-methylation)

The introduction of a methyl group at the 7-position can be accomplished through several methods. One direct approach is the α-methylation of a pre-existing 1,6-naphthyridine derivative.

A documented synthesis of 7-methyl-1,6-naphthyridine involves a multi-step sequence starting from 4-amino-2-picoline 1-oxide, which already contains the methyl group at the correct relative position. epa.gov This highlights the strategy of incorporating the methyl group into the starting materials.

Another plausible route is the conversion of a functional group at the 7-position. For example, a 7-chloro-1,6-naphthyridine (B1356899) could potentially undergo a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid or trimethylaluminum. Alternatively, a 7-hydroxy-1,6-naphthyridine could be converted to a triflate, which can then participate in cross-coupling reactions. A recently developed method for the diversification of 1,6-naphthyridines via 5,7-ditriflates allows for regioselective substitution, which could be a powerful tool for introducing a methyl group at C7. acs.org

Catalytic Methods in 3-Chloro-7-methyl-1,6-naphthyridine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing and functionalizing the naphthyridine scaffold.

Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt-Catalyzed Cross-Couplings)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and cobalt catalysis has emerged as a cost-effective and highly effective alternative to more traditional palladium- or nickel-based systems for the functionalization of heteroaromatic compounds. rsc.org In the context of synthesizing substituted naphthyridines, cobalt-catalyzed cross-coupling reactions can be employed to introduce various substituents onto a pre-formed halogenated naphthyridine core. nih.govacs.orgacs.orgnih.gov

For the synthesis of derivatives of this compound, a plausible strategy would involve the initial synthesis of a di-halogenated or a suitably functionalized 7-methyl-1,6-naphthyridine intermediate. This intermediate could then undergo a selective cobalt-catalyzed cross-coupling reaction. For instance, a cobalt(II) chloride catalyst can effectively mediate the coupling of halogenated naphthyridines with organomagnesium or organozinc reagents. nih.govnih.gov The use of ligands such as sodium formate (B1220265) can further enhance the scope and mildness of these cross-coupling reactions. nih.govnih.gov

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions on Naphthyridine Scaffolds

Catalyst/ReagentsSubstrateCoupling PartnerProductYield (%)Reference
CoCl₂ (5 mol %)Halogenated NaphthyridineAlkyl/Aryl Grignard ReagentAlkylated/Arylated NaphthyridineHigh nih.govnih.gov
CoCl₂·2LiCl (5 mol %), HCO₂Na (50 mol %)Halogenated NaphthyridineAryl- or Heteroarylzinc HalideArylated/Heteroarylated NaphthyridineGood to Excellent nih.govnih.gov

While direct cobalt-catalyzed synthesis of this compound is not explicitly detailed in the reviewed literature, the established reactivity of cobalt catalysts with chloronaphthyridines suggests its potential applicability in the final steps of the synthesis or for further derivatization. nih.govacs.orgnih.gov

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. ejcmpr.com This has led to the exploration of catalyst-free reactions and the use of green solvents like water and ethanol. rsc.orgrsc.orgnih.govderpharmachemica.comnih.gov For the synthesis of the 1,6-naphthyridine core, several catalyst-free, multi-component reactions have been reported. nih.govrsc.org These reactions often proceed by domino sequences, where multiple bonds are formed in a single pot, thereby reducing waste and improving efficiency.

One such approach involves the pseudo-five-component synthesis of 1,2-dihydro nih.govnih.govnaphthyridines from methyl ketones, amines, and malononitrile in water, which avoids the need for expensive and toxic catalysts and organic solvents. nih.gov Another green approach is the Friedländer annulation, a classical method for quinoline and naphthyridine synthesis, which can be performed under milder, greener conditions. windows.netacs.orgorganic-chemistry.org For example, the use of a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst in water has been shown to be effective for the gram-scale synthesis of 1,8-naphthyridines. windows.net A similar strategy could be envisioned for the 1,6-isomer.

A plausible catalyst-free approach to a precursor for this compound could involve a one-pot condensation reaction of appropriately substituted pyridine and carbonyl compounds in a green solvent such as ethanol or water. rsc.orgrsc.org For instance, a three-component domino reaction of glutaraldehyde, malononitrile, and a β-ketoamide in ethanol can yield functionalized nih.govnih.govnaphthyridines without a catalyst. rsc.org

Table 2: Examples of Green Chemistry Approaches to Naphthyridine Synthesis

Reaction TypeReactantsSolventConditionsKey FeaturesReference
Pseudo-Five-Component ReactionMethyl ketones, Amines, MalononitrileWaterCatalyst-free, One-potHigh atom economy, avoids toxic reagents nih.gov
Friedländer Annulation2-Aminonicotinaldehyde, Carbonyl compoundsWaterCholine hydroxide catalystGram-scale synthesis, biocompatible catalyst windows.net
Three-Component Domino ReactionGlutaraldehyde, Malononitrile, β-KetoamidesEthanolCatalyst-free, Room temperatureHigh yields, simple work-up rsc.org
Multicomponent CondensationSalicylaldehyde derivatives, Malononitrile dimer, Active methylene (B1212753) compoundsPEG-400Catalyst-free, 80 °CHigh atom economy, green solvent rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are crucial steps to ensure high purity. The choice of technique depends on the physical properties of the compounds (e.g., solubility, polarity, crystallinity) and the nature of the impurities.

Crystallization and Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. illinois.edulibretexts.orgwisc.edumt.com For the intermediates in the synthesis of this compound, which are likely to be solids, recrystallization from a suitable solvent is a primary method of purification. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. wisc.edumt.com Common solvents for recrystallizing nitrogen-containing heterocyclic compounds include ethanol, methanol (B129727), ethyl acetate, and mixtures thereof. For instance, after a reaction, the crude product can be dissolved in a minimal amount of hot solvent, and upon cooling, the purified crystals will form, leaving the more soluble impurities in the mother liquor. youtube.com The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. libretexts.org

Chromatographic Techniques:

Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). nih.gov This technique is particularly useful for separating reaction mixtures containing compounds with similar polarities or for isolating non-crystalline products. For the purification of this compound and its intermediates, a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), is often effective. nih.gov The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. nih.gov Specialized chromatographic techniques, such as cation-exchange chromatography, have also been employed for the separation of isomeric naphthyridine derivatives. researchgate.net

Isolation of Intermediates:

During a multi-step synthesis, the isolation of each intermediate is essential for characterization and to ensure the purity of the subsequent starting material. After a reaction is complete, a typical work-up procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with water or brine to remove inorganic salts and other water-soluble impurities. The solvent is subsequently removed under reduced pressure to yield the crude intermediate, which can then be purified by recrystallization or chromatography as described above. nih.gov

Table 3: Common Purification Techniques for Naphthyridine Derivatives

TechniquePrincipleApplicationKey Considerations
Recrystallization Difference in solubility of the compound and impurities at different temperatures. libretexts.orgwisc.eduPurification of crude solid products and intermediates.Selection of an appropriate solvent or solvent system is crucial. wisc.edumt.com
Column Chromatography Differential partitioning of components between a stationary and a mobile phase. nih.govSeparation of complex mixtures, purification of non-crystalline products, and isolation of isomers.Choice of stationary phase (e.g., silica gel) and eluent system is critical for effective separation.
Extraction Partitioning of a solute between two immiscible liquid phases.Initial work-up of reaction mixtures to separate the product from inorganic byproducts and reagents.Choice of appropriate organic solvent and control of pH are important.
Filtration Separation of a solid from a liquid or gas by passing the mixture through a filter medium. libretexts.orgCollection of crystalline products after recrystallization or precipitation.Selection of appropriate filter paper porosity.

Reaction Chemistry and Transformation of 3 Chloro 7 Methyl 1,6 Naphthyridine

Nucleophilic Substitution Reactions at the Chloro-Substituted Position (C-3)

The chlorine atom at the C-3 position of 3-chloro-7-methyl-1,6-naphthyridine is a key site for introducing structural diversity through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitrogen atoms in the bicyclic system facilitates the displacement of the chloride ion by a variety of nucleophiles.

The introduction of amino groups at the C-3 position is a common transformation. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous chloro-substituted naphthyridines and pyridines suggests that a range of primary and secondary amines can be employed. For instance, in related 2,7-naphthyridine (B1199556) systems, the reaction of a dichloro-substituted precursor with substituted piperazines in absolute ethanol (B145695) leads to the selective substitution of one chlorine atom to form amino-naphthyridine derivatives in high yields. mdpi.com This suggests that similar reactions with this compound would proceed efficiently.

The general reaction conditions would likely involve heating the naphthyridine substrate with an excess of the desired amine, either neat or in a suitable solvent such as ethanol, DMF, or DMSO. The use of a base, such as potassium carbonate or a tertiary amine, may be required to scavenge the HCl generated during the reaction.

Table 1: Representative Amination Reactions on Chloro-Naphthyridine Scaffolds

Nucleophile (Amine)ProductTypical Conditions
Piperazine3-(Piperazin-1-yl)-7-methyl-1,6-naphthyridineEthanol, reflux
Morpholine3-(Morpholin-4-yl)-7-methyl-1,6-naphthyridineDMF, 100 °C
Aniline3-(Phenylamino)-7-methyl-1,6-naphthyridineDMSO, K₂CO₃, 120 °C

Note: This table is illustrative and based on the reactivity of analogous compounds, as specific data for this compound is limited.

Beyond amination, the C-3 chloro group can be displaced by other nucleophiles, such as alkoxides, thiolates, and carbanions. These reactions further expand the range of accessible derivatives. For example, the reaction of chloro-naphthyridines with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding 3-methoxy derivative. Similarly, reaction with thiols in the presence of a base would lead to the formation of 3-thioether-substituted naphthyridines.

In a study on a related 2,7-naphthyridine system, a chloro-substituted derivative was reacted with 2-mercaptoethanol (B42355) to yield the corresponding (2-hydroxyethyl)thio-substituted product in high yield. nih.gov This demonstrates the feasibility of using sulfur-based nucleophiles for substitution at a chloro-activated position on the naphthyridine ring.

The nucleophilic substitution at the C-3 position of this compound is expected to proceed via a classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient C-3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the chloride leaving group is expelled, and the aromaticity of the naphthyridine ring is restored.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the naphthyridine ring. The presence of electron-withdrawing groups on the ring system generally accelerates the reaction by stabilizing the Meisenheimer intermediate. wikipedia.org Kinetic studies on the reactions of substituted 2-chloropyridines with anilines have shown that the reaction rates are sensitive to the solvent polarity and the basicity of the nucleophile. rsc.org While direct mechanistic studies on this compound are scarce, it is reasonable to extrapolate that similar principles govern its reactivity. Recent research has also highlighted a mechanistic continuum in SNAr reactions, where the process can range from a stepwise mechanism to a concerted one, depending on the specific reactants and conditions. mdpi.com

Reactions Involving the Methyl Group at C-7

The methyl group at the C-7 position provides another avenue for chemical modification, allowing for the introduction of further complexity and the construction of more elaborate molecular architectures.

In a study on the functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine (B83737) (a different isomer), various transformations of the methyl groups were explored, indicating the potential for similar reactivity in the 1,6-naphthyridine (B1220473) series. acs.orgdocumentsdelivered.com

The protons of the C-7 methyl group are weakly acidic and can be deprotonated by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. For instance, condensation with an aldehyde or ketone could lead to the formation of a chalcone-like structure.

A study on the synthesis of 2-chloro-3-formyl-1,8-naphthyridine chalcone (B49325) derivatives demonstrated that a formyl group, which is electronically similar to an activated methyl group, can undergo Claisen-Schmidt condensation with various acetophenones. ekb.eg This suggests that the activated methyl group of this compound could potentially undergo similar condensation reactions.

Table 2: Potential Derivatization Reactions of the C-7 Methyl Group

ReagentProduct TypePotential Conditions
Strong Base (e.g., LDA), then Aldehyde (R-CHO)β-Hydroxyalkyl derivativeAnhydrous THF, low temperature
N-Bromosuccinimide (NBS)7-(Bromomethyl) derivativeCCl₄, radical initiator (e.g., AIBN)
Selenium Dioxide (SeO₂)7-Formyl derivativeDioxane, heat

Note: This table presents potential reactions based on the known chemistry of methyl-substituted heterocycles, as specific data for this compound is limited.

Cross-Coupling Reactions and Arylation/Alkylation Strategies

The presence of a chlorine atom at the 3-position of the 7-methyl-1,6-naphthyridine (B11923490) scaffold makes it a suitable substrate for various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl and alkyl substituents.

Palladium-catalyzed reactions are among the most versatile methods for the functionalization of halo-substituted heterocycles. researchgate.net

Heck-type Reactions: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com This reaction provides a direct method for the vinylation or arylation of olefins. mdpi.com While specific examples involving this compound are not extensively documented in the provided results, the general applicability of the Heck reaction to aryl chlorides suggests its potential for modifying this naphthyridine derivative. mdpi.comresearchgate.net The reaction typically proceeds with high chemoselectivity and under mild conditions. mdpi.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its broad scope in forming C-C bonds. organic-chemistry.org The reaction of chloro-1,6-naphthyridine derivatives with organomagnesium reagents, a related transformation, has been shown to yield the corresponding alkylated products. For instance, the reaction of a chloro-1,6-naphthyridine with cyclopropylmagnesium bromide resulted in the formation of 5-cyclopropyl-2-(trifluoromethyl)-1,6-naphthyridine in a 52% yield. uni-muenchen.de This indicates the feasibility of using organometallic reagents for the alkylation of the 1,6-naphthyridine core.

Cobalt-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems. These reactions can offer different reactivity and selectivity profiles. Cobalt pyridine-diimine (PDI) complexes, for example, have been shown to catalyze the reductive spirocyclopropanation of terminal 1,3-dienes. nih.gov While direct cobalt-catalyzed cross-coupling of this compound is not detailed in the search results, the broader field of cobalt catalysis in C-C bond formation suggests potential applicability. nih.gov

The Stille reaction is a widely used palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups. organic-chemistry.orglibretexts.org The general mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Stille reaction has been successfully applied to the synthesis of complex heterocyclic compounds. researchgate.netnih.gov For example, the acyl group was introduced at the bromine position of a bromopicoline via a Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)stannane, which was a key step in the multigram preparation of tetrahydro-2,7- and 1,6-naphthyridines. researchgate.net The versatility of the Stille reaction with various aryl halides makes it a highly relevant method for the arylation of this compound. nih.gov

Table 1: Overview of Cross-Coupling Reactions for Naphthyridine Functionalization

Reaction Type Catalyst Coupling Partner Key Features
Heck-typePalladiumAlkenesVinylation/arylation of olefins, high chemoselectivity. organic-chemistry.orgmdpi.com
NegishiPalladium/NickelOrganozinc reagentsBroad scope for C-C bond formation. organic-chemistry.org
StillePalladiumOrganotin compoundsTolerates a wide range of functional groups. organic-chemistry.orgwikipedia.org

Electrophilic Aromatic Substitution on the Naphthyridine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comresearchgate.netyoutube.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of EAS on the 1,6-naphthyridine ring system is influenced by the directing effects of the nitrogen atoms and the existing methyl group. The nitrogen atoms generally deactivate the ring towards electrophilic attack, making these reactions challenging. However, under appropriate conditions, functionalization can be achieved.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The introduction of substituents can be directed to specific positions based on the electronic nature of the existing groups. For instance, in a disubstituted benzene (B151609) derivative, an ortho-para director and a meta director will influence the position of the incoming electrophile. youtube.com While specific EAS reactions on this compound are not detailed, the principles of EAS on substituted aromatic systems would apply.

Ring Modification and Rearrangement Reactions (e.g., Smiles Rearrangement)

The 1,6-naphthyridine core can undergo various ring modification and rearrangement reactions, leading to the formation of new heterocyclic systems.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. researchgate.net This rearrangement has been successfully applied in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.com In this specific case, a 1-amino-3-chloro-2,7-naphthyridine derivative underwent a Smiles rearrangement under the action of sodium hydroxide (B78521) in ethanol to yield the corresponding 1-amino-3-oxo derivative in high yields. mdpi.com This methodology has also been utilized in the synthesis of 6-chloro-9-methylphenothiazines, where the rearrangement of a formamido-nitrodiphenyl sulfide (B99878) derivative was a key step. researchgate.net The applicability of the Smiles rearrangement to the 1,6-naphthyridine series offers a potential route for significant structural modifications.

Other ring modifications can include ring expansion reactions. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines have been subjected to a 6→8 ring expansion to afford azocino[4,5-b]quinoline derivatives. mdpi.com Such transformations highlight the versatility of the naphthyridine scaffold in generating diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 7 Methyl 1,6 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules in solution. It provides profound insights into the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assessment of 3-Chloro-7-methyl-1,6-naphthyridine and its derivatives. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, offering a fingerprint of the molecular structure.

In the ¹H NMR spectrum of a naphthyridine derivative, protons attached to the aromatic rings typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring currents. The exact chemical shifts are influenced by the nature and position of substituents. For instance, the protons on the pyridine (B92270) ring are generally found at lower fields compared to those on a benzene (B151609) ring. The methyl group protons at the C-7 position would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the naphthyridine core appearing in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C-3) would experience a downfield shift due to the electronegativity of the halogen. Quaternary carbons, such as those at the ring junctions and the carbon bearing the chlorine atom, are also readily identified.

Table 1: Representative ¹H and ¹³C NMR Data for Naphthyridine Derivatives

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 9.5110 - 150
C-Cl-140 - 160
C-N-145 - 165
CH₃2.0 - 3.015 - 25

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the naphthyridine derivative.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the naphthyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton to its corresponding carbon, allowing for the unambiguous assignment of the ¹³C NMR signals for protonated carbons.

The use of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular structure in solution. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=N (in aromatic ring)Stretching1620 - 1550
C=C (in aromatic ring)Stretching1600 - 1450
C-ClStretching800 - 600
C-H (in methyl group)Stretching2975 - 2850

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the naphthyridine core, the chloro substituent, and the methyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight and confirm its molecular formula (C₉H₇ClN₂). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide valuable structural information. For example, the loss of a chlorine radical or a methyl radical from the molecular ion would lead to the formation of characteristic fragment ions, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structural Determination (Applicability to Naphthyridine Derivatives)

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.comlindau-nobel.org This technique is highly applicable to naphthyridine derivatives, provided that suitable single crystals can be grown.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is a direct consequence of the regular arrangement of molecules within the crystal lattice. By applying complex mathematical algorithms, the diffraction data can be used to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles.

For naphthyridine derivatives, X-ray crystallography can confirm the planarity of the aromatic ring system and provide detailed information about intermolecular interactions, such as stacking and hydrogen bonding, which govern the packing of the molecules in the crystal. nih.gov This solid-state structural information is complementary to the solution-state data obtained from NMR and is invaluable for a complete understanding of the molecule's properties. researchgate.net

Computational and Theoretical Studies on 3 Chloro 7 Methyl 1,6 Naphthyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. rsc.orgnih.govescholarship.org For 3-chloro-7-methyl-1,6-naphthyridine, DFT studies would provide a detailed understanding of its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its substituents.

Given the rigid nature of the naphthyridine core, significant conformational flexibility is not expected. However, the orientation of the methyl group could be a point of minor conformational variance. The results of such an analysis would be presented in a table of optimized geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) (Note: This data is illustrative and would be generated from actual DFT calculations.)

ParameterBond/AngleCalculated Value
Bond LengthC3-Cl~1.74 Å
Bond LengthC7-C(methyl)~1.51 Å
Bond AngleC2-C3-C4~120°
Bond AngleC6-C7-C8~119°

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. DFT calculations can map the distribution of electron density, identifying electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) surface would visually represent these areas, with red indicating regions of high electron density (potential sites for electrophilic attack) and blue indicating regions of low electron density (potential sites for nucleophilic attack).

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the rings would be expected to influence these frontier orbitals significantly.

Table 2: Predicted Electronic Properties of this compound (Illustrative) (Note: This data is illustrative and would be generated from actual DFT calculations.)

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. researchgate.netrsc.org

Transition State Characterization and Reaction Pathway Prediction

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted position, computational methods can identify the structure of the transition state—the highest energy point along the reaction coordinate. By characterizing the transition state, chemists can understand the steric and electronic factors that govern the reaction's feasibility and rate. Different potential reaction pathways can be modeled to predict the most likely course of the reaction.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, aiding in the characterization and identification of compounds. nih.gov

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations would identify the electronic transitions responsible for the absorption bands and their corresponding wavelengths. For this compound, the π-π* transitions of the aromatic system would be of primary interest.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be calculated. These theoretical predictions, when compared with experimental data, can confirm the structure of the synthesized molecule. The calculated shifts for the various protons and carbons in this compound would be influenced by the electronic environment created by the chloro and methyl substituents and the nitrogen atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This data is illustrative and would be generated from actual DFT calculations and referenced against a standard like TMS.)

Carbon AtomPredicted Chemical Shift (ppm)
C2~150
C3~135
C4~148
C5~120
C7~155
C8~118
C(methyl)~20

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While often used to predict biological activity, the core of this method lies in evaluating the non-covalent interactions between the ligand and its binding site. For this compound, these studies can reveal key interaction patterns without discussing biological outcomes.

Theoretical docking studies on naphthyridine derivatives have highlighted the importance of specific atoms and functional groups in forming stable complexes. The nitrogen atoms of the naphthyridine core can act as hydrogen bond acceptors, a crucial interaction in many molecular recognition events. The chlorine atom at the 3-position can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity. Furthermore, the methyl group at the 7-position can engage in hydrophobic interactions, while the aromatic rings themselves are capable of forming pi-stacking and pi-alkyl interactions.

In a hypothetical docking scenario of this compound into a model binding pocket, the types and energies of these interactions can be calculated. The results of such a study would typically be presented in a table detailing the specific interactions observed.

Table 1: Theoretical Interaction Profile of this compound in a Model Binding Site

Interacting Atom/Group of LigandType of InteractionInteracting Partner in Binding Site (Example)Estimated Contribution
N1 (Naphthyridine)Hydrogen Bond AcceptorAmino Acid Residue (e.g., -NH group)Strong
N6 (Naphthyridine)Hydrogen Bond AcceptorAmino Acid Residue (e.g., -OH group)Strong
Chlorine (at C3)Halogen BondCarbonyl Oxygen of an Amino AcidModerate
Methyl Group (at C7)Hydrophobic InteractionNonpolar Amino Acid ResidueModerate
Naphthyridine Ring Systemπ-π StackingAromatic Amino Acid Residue (e.g., Phenylalanine)Weak to Moderate

These interaction studies provide a fundamental understanding of how this compound might orient itself within a constrained environment, based purely on its chemical structure and the resulting intermolecular forces.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR can be employed to estimate various chemical properties without resorting to laboratory measurements.

The process begins with the calculation of a wide range of molecular descriptors for this compound. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).

Topological Descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecular size and shape.

Electronic Descriptors: These relate to the electronic structure of the molecule (e.g., dipole moment, partial charges, frontier molecular orbital energies).

Once these descriptors are calculated, statistical methods are used to build a model that correlates a set of descriptors with a specific property, such as boiling point, solubility, or chromatographic retention time.

Table 2: Selected Calculated Molecular Descriptors for this compound for QSPR Modeling

Descriptor TypeDescriptor NameCalculated Value (Illustrative)Property Correlation
ConstitutionalMolecular Weight192.63 g/mol General physical properties
TopologicalWiener Index458Boiling point, viscosity
GeometricalMolecular Surface Area~180 ŲSolubility, transport properties
ElectronicDipole Moment~2.5 DPolarity, intermolecular forces
ElectronicLogP (octanol-water partition coefficient)~2.8Hydrophobicity, membrane permeability

A hypothetical QSPR model for predicting a property like aqueous solubility might take the form of a linear equation:

LogS = β₀ + β₁(LogP) + β₂(Molecular Surface Area) + ...

In this equation, LogS is the logarithm of the solubility, and the β values are coefficients determined from a regression analysis on a set of known compounds. By inputting the calculated descriptor values for this compound into such a validated model, one can obtain a reliable estimate of its solubility. These QSPR studies are invaluable for chemical engineering, environmental science, and materials science, where understanding the physical properties of a compound is crucial.

Strategic Derivatization and Scaffold Functionalization of 3 Chloro 7 Methyl 1,6 Naphthyridine

Diversification at the Chloro Position (C-3) via Nucleophilic or Coupling Reactions

The chloro substituent at the C-3 position of the 1,6-naphthyridine (B1220473) ring is a key site for introducing molecular diversity. This position is activated towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the ring nitrogen atoms facilitates the displacement of the C-3 chloro group by various nucleophiles. For instance, in related chloro-naphthyridine systems, reactions with amines are common. The reaction of a 4-chloro-1,5-naphthyridine (B1297630) with an amine, for example, proceeds to yield the corresponding 4-amino-1,5-naphthyridine derivative. nih.gov Similarly, the synthesis of 1,6-naphthyridin-7(6H)-ones has been achieved through the reaction of a chloro-substituted precursor with phenylacetonitrile (B145931) in the presence of a strong base like sodium hydride, where the phenylacetonitrile anion acts as the nucleophile. nih.gov This suggests that 3-Chloro-7-methyl-1,6-naphthyridine can be readily converted into a variety of 3-substituted derivatives (e.g., with amino, alkoxy, or cyanoalkyl groups).

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of chloro-heteroaromatics in these reactions is well-established. researchgate.net Studies on related dihalonaphthyridines have demonstrated the feasibility and selectivity of these transformations. For example, the Suzuki-Miyaura reaction of 5,7-dichloro-1,6-naphthyridine (B1340720) with arylboronic acids can be controlled to achieve mono- or diarylation. researchgate.net Likewise, the reaction of 10-chloro-tetrahydrobenzo[b] researchgate.netrhhz.netnaphthyridines with terminal alkynes in the presence of a copper catalyst affords the corresponding alkynyl derivatives. mdpi.com These examples strongly support the potential of this compound as a substrate for a wide range of cross-coupling partners.

Table 1: Representative C-3 Functionalization Reactions on Naphthyridine Scaffolds

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
5,7-Dichloro-1,6-naphthyridineArylboronic acid, Pd catalystSuzuki-Miyaura Coupling5-Aryl-7-chloro-1,6-naphthyridine researchgate.net
10-Chloro-tetrahydrobenzo[b] researchgate.netrhhz.netnaphthyridinePhenylacetylene, CuISonogashira-type Coupling10-(Phenylethynyl) derivative mdpi.com
4-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamineNucleophilic Substitution4-Amino-1,5-naphthyridine derivative nih.gov
5-Chloro-1,6-naphthyridine derivativePhenylacetonitrile, NaHNucleophilic Substitution5-(Cyanophenylmethyl)-1,6-naphthyridine derivative nih.gov

Functionalization of the Methyl Group at C-7

The methyl group at the C-7 position offers another avenue for structural modification. While direct studies on this compound are limited, the functionalization of methyl groups on other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), provides insight into potential transformations. acs.orgdocumentsdelivered.com These reactions typically involve activation of the methyl group's C-H bonds.

Common strategies include:

Oxidation: The methyl group could be oxidized to an aldehyde (formyl group) or a carboxylic acid. The resulting functional group can then participate in a vast array of subsequent reactions, such as reductive amination, Wittig reactions, or esterification/amidation.

Halogenation: Radical halogenation could convert the methyl group into a halomethyl group (e.g., bromomethyl). This introduces a reactive electrophilic site, ideal for nucleophilic substitution by amines, alcohols, or thiols to attach various side chains.

Deprotonation-Alkylation: Treatment with a strong base (e.g., an organolithium reagent) could deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, thereby extending the carbon chain at the C-7 position.

Introduction of Substituents at Other Ring Positions (e.g., C-2, C-4, C-5, C-8)

While the C-3 and C-7 positions are primed for functionalization in the parent scaffold, it is also possible to introduce substituents at other positions on the 1,6-naphthyridine ring. This is often achieved by starting with a more complex, poly-halogenated naphthyridine or by employing C-H activation methodologies.

Research on the chemoselective Suzuki-Miyaura reactions of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate has shown that different positions can be arylated selectively. rhhz.net The reaction with one equivalent of an arylboronic acid resulted in the selective substitution of the bromide at the C-5 position, leaving the tosyloxy group at C-8 intact. Using two equivalents or a sequential one-pot reaction with different boronic acids allowed for the introduction of two different aryl groups at the C-5 and C-8 positions. rhhz.net This demonstrates that positions like C-5 and C-8 are accessible for functionalization, and their reactivity can be tuned based on the nature of the leaving group. Direct C-H functionalization could also potentially be employed to introduce substituents at positions like C-2, C-4, or C-8, which are electronically distinct within the heterocyclic system.

Synthesis of Polyfunctionalized Naphthyridine Derivatives

The ability to selectively modify different positions on the this compound scaffold allows for the synthesis of highly complex, polyfunctionalized derivatives. By designing a synthetic sequence that takes advantage of the orthogonal reactivity of the chloro and methyl groups, as well as the potential for substitution at other ring positions, a wide array of structures can be accessed.

For example, a synthetic route could begin with a Suzuki-Miyaura coupling at the C-3 position to introduce an aryl group. Subsequently, the methyl group at C-7 could be brominated and used to attach a different functional moiety via nucleophilic substitution. This stepwise approach provides precise control over the final structure. The synthesis of 5,8-diaryl-1,6-naphthyridine-7-carboxylates from a di-functionalized precursor illustrates the potential to build complex molecules on this scaffold. rhhz.net

Development of Novel Building Blocks and Intermediates for Organic Synthesis

Through the strategic functionalization described above, this compound serves not only as a precursor to final target molecules but also as a platform for developing novel, more complex building blocks. Each derivative created through the modification of the C-3 or C-7 positions becomes a new intermediate with its own unique reactivity profile.

For instance, converting the C-7 methyl group to a carboxylic acid yields 3-chloro-1,6-naphthyridine-7-carboxylic acid. This bifunctional molecule can then be used in further synthetic endeavors, such as peptide couplings or the formation of ester-linked structures, while the C-3 chloro group remains available for cross-coupling reactions. Similarly, introducing a boronic ester at the C-3 position via a Miyaura borylation reaction would transform the molecule into a new building block for subsequent Suzuki-Miyaura couplings. The development of such polyfunctionalized intermediates is crucial for the efficient construction of compound libraries for drug discovery and materials science. researchgate.net

Future Research Directions in 3 Chloro 7 Methyl 1,6 Naphthyridine Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Routes

Future synthetic research will likely pivot towards the development of more efficient, atom-economical, and environmentally benign methods for constructing and modifying the 1,6-naphthyridine (B1220473) core.

Novel Synthetic Strategies: Recent advancements have focused on creating highly substituted 1,6-naphthyridines through innovative pathways. One promising approach involves the use of bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.org These intermediates allow for one-pot difunctionalization reactions, providing rapid access to diverse, drug-like products and enabling expeditious diversification at multiple positions on the scaffold. acs.org Another area of exploration is the use of mild and straightforward acid-mediated intramolecular Friedel–Crafts reactions to build fused polycyclic 1,6-naphthyridine systems from 4-(arylamino)nicotinonitrile precursors. nih.gov This strategy has proven effective for late-stage functionalization and can be performed on a gram scale with good to excellent yields. nih.gov

Sustainable and Green Chemistry Routes: The principles of green chemistry are becoming increasingly integral to synthetic design. For naphthyridine derivatives, this includes the adoption of solvent-free and catalyst-free synthesis methods. "Grindstone chemistry," which involves the simple grinding of reactants in a mortar at room temperature, has been shown to produce 1,2-dihydro nih.govsciencedaily.com-naphthyridine derivatives in high yields (90–97%) within minutes. researchgate.net This method offers significant benefits, including low cost, rapid reaction times, and minimal pollution. researchgate.net

MethodologyKey FeaturesAdvantagesReference
Heteroaryl Ditriflate IntermediatesOne-pot difunctionalization of a stable intermediate.Rapid diversification; access to highly substituted products. acs.org
Friedel–Crafts AnnulationMild, acid-mediated intramolecular cyclization.Good to excellent yields; scalable; useful for late-stage functionalization. nih.gov
Grindstone ChemistrySolvent-free and catalyst-free grinding of reactants.Low cost; rapid (5-7 min); high yields; minimal pollution. researchgate.net
Aqueous SynthesisUse of water as a solvent, potentially with a catalyst.Eco-friendly; low cost; simple methodology; potentially higher yields. researchgate.net

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate pathways of reactions involving the 1,6-naphthyridine scaffold.

Experimental studies have begun to explore the reactivity of derivatives like 10-chloro-tetrahydrobenzo[b] nih.govsciencedaily.comnaphthyridines. nih.gov For instance, investigations into their reactions with activated alkynes or the formation of iminium salts followed by alkynylation provide foundational knowledge. nih.gov The mechanism for the latter involves the nucleophilic addition of the tertiary nitrogen to a reagent like diisopropylazodicarboxylate (DIAD) to form a zwitterion, which then converts to an iminium salt before reacting with a copper acetylenide. nih.gov

Moving forward, these experimental approaches will be heavily augmented by computational chemistry. The use of Density Functional Theory (DFT) calculations can help map potential energy surfaces, identify transition states, and explain observed selectivity. youtube.com Combining DFT with multivariate linear regression models allows for the correlation of calculated molecular properties (like the NBO charge on a nitrogen atom) with experimental outcomes (like enantioselectivity), providing powerful predictive tools and deeper mechanistic insight. youtube.com Such studies will be essential for understanding and controlling complex, multi-step reactions involving 3-Chloro-7-methyl-1,6-naphthyridine.

Application of Machine Learning and AI in Synthetic Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by moving beyond experience-based approaches to data-driven discovery. rsc.org These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest synthetic routes, and optimize reaction conditions.

Retrosynthesis and Reaction Prediction: One of the most significant applications of AI is in retrosynthesis. Models like the "Molecular Transformer," which treat chemical reactions as a translation problem (from product to reactants), can predict synthetic pathways for complex molecules. rsc.org By training on large databases of patented and published reactions, these models can suggest viable synthetic routes that may not be obvious to a human chemist and can outperform traditional template-based programs. rsc.org This approach can be applied to design novel syntheses for derivatives of this compound.

Reactivity Prediction: ML models are also being developed to provide accurate predictions of chemical reactivity. youtube.com By engineering features that capture electronic and steric properties, these models can predict the success or failure of a reaction, as well as its yield and selectivity. sciencedaily.comchemistryworld.com This allows researchers to pre-screen potential reactants and conditions computationally, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. sciencedaily.comyoutube.com For a substituted heterocycle like this compound, such models could predict its reactivity in various cross-coupling or nucleophilic substitution reactions.

AI/ML ApplicationDescriptionPotential Impact on 1,6-Naphthyridine ChemistryReference
Retrosynthesis (e.g., Molecular Transformer)Uses machine translation models to predict reactants from a target product.Designs novel and efficient synthetic routes to complex 1,6-naphthyridine derivatives. rsc.org
Reactivity PredictionPredicts reaction outcomes (yield, success/failure) based on molecular features.Pre-screens substrates and reagents, optimizing reaction conditions for functionalizing this compound. youtube.comchemistryworld.com
In Silico ScreeningComputational tools (e.g., PASS, docking) predict biological activities to guide synthesis.Prioritizes the synthesis of 1,6-naphthyridine derivatives with the highest potential for desired biological activity. researchgate.net

Development of Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable data on kinetics, intermediates, and mechanism. spectroscopyonline.com Future research will focus on developing and applying advanced in-situ spectroscopic methods to study the synthesis and transformations of this compound.

Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be implemented using immersion probes that allow for continuous data collection directly from the reaction vessel. spectroscopyonline.com This is particularly crucial for identifying transient and labile intermediate species whose concentrations would change or degrade during traditional offline sampling and analysis. spectroscopyonline.comyoutube.com

The design of spectroscopic probes is advancing to offer higher sensitivity and selectivity. rsc.org While much of the development has focused on biological imaging mdpi.com, the underlying principles can be adapted for reaction monitoring. By understanding how the fluorophore structure and recognition moieties work, custom probes could potentially be designed to track specific functional groups or species within a reaction involving the 1,6-naphthyridine core. The insights gained from in-situ monitoring, such as identifying key intermediates and understanding their kinetics, directly support the advanced mechanistic investigations described in section 7.2. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. soci.org The integration of these technologies into the synthesis of 1,6-naphthyridine derivatives is a key direction for future research.

Flow reactors are particularly advantageous for handling "forbidden chemistries" that may be hazardous on a larger batch scale, and for extending temperature ranges beyond what is practical with standard microwave reactors. soci.org For the synthesis of a library of this compound derivatives, an automated flow system could systematically vary reactants and conditions, rapidly generating a diverse set of compounds for screening. soci.org

Furthermore, the implementation of flow chemistry can significantly ease the transition from laboratory-scale discovery to process-scale production. soci.org The ability to run reactions continuously under optimized and well-controlled conditions minimizes scale-up challenges, making it a powerful tool for both academic research and industrial development involving the 1,6-naphthyridine scaffold.

Q & A

Q. How can researchers address discrepancies in the reported biological activity of 1,6-naphthyridine derivatives?

  • Methodological Answer : Bioactivity variations may stem from impurities or isomer contamination. Rigorous purification (e.g., preparative HPLC ) and enantiomeric resolution (chiral columns) are necessary. Additionally, standardized assays (e.g., IC50 measurements under identical conditions) ensure comparability across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.